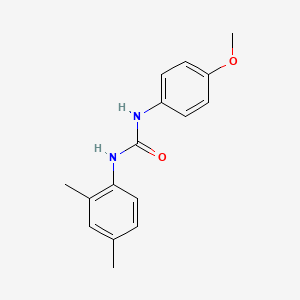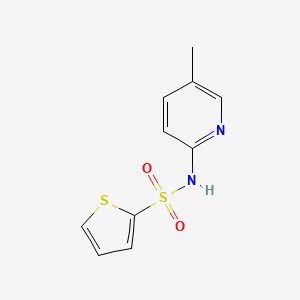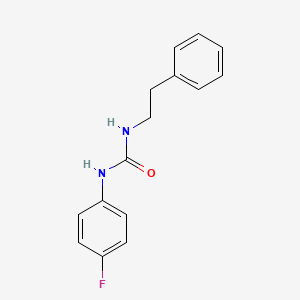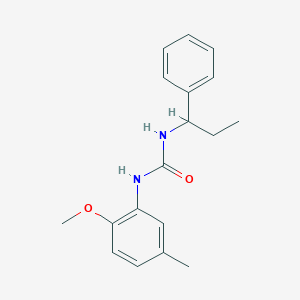
N-(5-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide
Overview
Description
N-(5-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide is a chemical compound that belongs to the family of piperazine derivatives. It is commonly known as CM156 and has been the subject of extensive scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of CM156 is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the brain and other organs. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. CM156 has also been found to bind to and activate the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and stress.
Biochemical and physiological effects:
CM156 has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as TNF-α and IL-6. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. CM156 has been found to improve cognitive function and memory in animal models. It has also been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of CM156 for lab experiments is its high potency and specificity. It has been found to have a high affinity for its target receptors and enzymes, which makes it an ideal tool for studying their function. However, one of the limitations of CM156 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions for research on CM156. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another area of interest is its potential use as an anti-cancer agent. CM156 has been shown to inhibit the growth of several types of cancer cells, including breast cancer and lung cancer cells. Further research is needed to fully understand the mechanism of action of CM156 and its potential therapeutic applications.
Scientific Research Applications
CM156 has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-depressant properties. In addition, it has been shown to have a positive effect on learning and memory. CM156 has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-14-3-4-15(20)13-18(14)21-19(24)23-11-9-22(10-12-23)16-5-7-17(25-2)8-6-16/h3-8,13H,9-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIWKAYQGATSSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4421481.png)
![5-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B4421483.png)

![1-(2-furoyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4421491.png)

![4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4421512.png)


![4-{4-allyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4421535.png)

![N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4421542.png)


![N-(3-methoxyphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4421573.png)